molecular formula C15H18N2O3 B11158318 N-(1H-indol-2-ylcarbonyl)-L-leucine

N-(1H-indol-2-ylcarbonyl)-L-leucine

Cat. No.: B11158318
M. Wt: 274.31 g/mol
InChI Key: GFQBYYGAPDAZKA-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID, often involves cyclization reactions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This method consistently yields the corresponding indole derivative in a 40-50% yield.

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized indole derivatives, while reduction reactions yield reduced indole derivatives .

Scientific Research Applications

2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-INDOL-4-YL)FORMAMIDO]ACETIC ACID
  • 2-CYANO-3-(1H-INDOL-3-YL)-N-METHYLACRYLAMIDE
  • INDOLE-3-ACETIC ACID

Uniqueness

2-[(1H-INDOL-2-YL)FORMAMIDO]-4-METHYLPENTANOIC ACID is unique due to its specific structural features and the presence of both an indole ring and a formamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C15H18N2O3/c1-9(2)7-13(15(19)20)17-14(18)12-8-10-5-3-4-6-11(10)16-12/h3-6,8-9,13,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t13-/m0/s1

InChI Key

GFQBYYGAPDAZKA-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1

Origin of Product

United States

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